

4,5-Dichloropyridine-2,3-diamine molecular weight

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Compound of Interest

Compound Name: 4,5-Dichloropyridine-2,3-diamine

Cat. No.: B1440136

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An In-Depth Technical Guide to **4,5-Dichloropyridine-2,3-diamine**: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of **4,5-Dichloropyridine-2,3-diamine**, a key heterocyclic intermediate. Designed for researchers, chemists, and professionals in drug development, this document details the molecule's physicochemical properties, outlines a strategic approach to its synthesis and analysis, discusses its significant role in the synthesis of bioactive compounds, and provides rigorous safety protocols.

Core Molecular Profile

4,5-Dichloropyridine-2,3-diamine is a substituted pyridine characterized by the presence of two chlorine atoms and two adjacent amino groups. This unique arrangement of functional groups imparts specific reactivity, making it a valuable precursor in heterocyclic chemistry.

Physicochemical and Structural Data

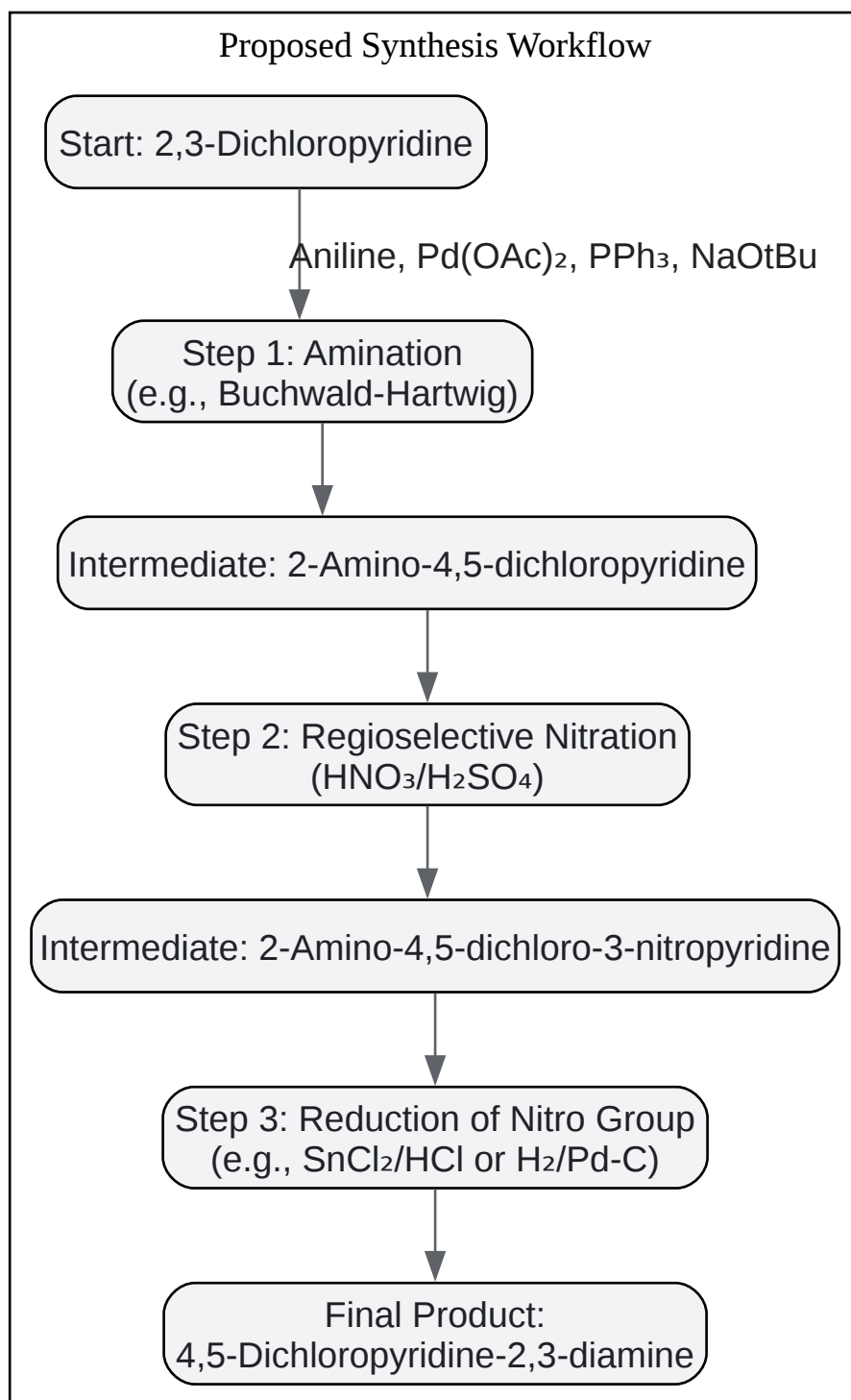
The fundamental properties of **4,5-Dichloropyridine-2,3-diamine** are summarized below. The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for confirmation of its identity via mass spectrometry.

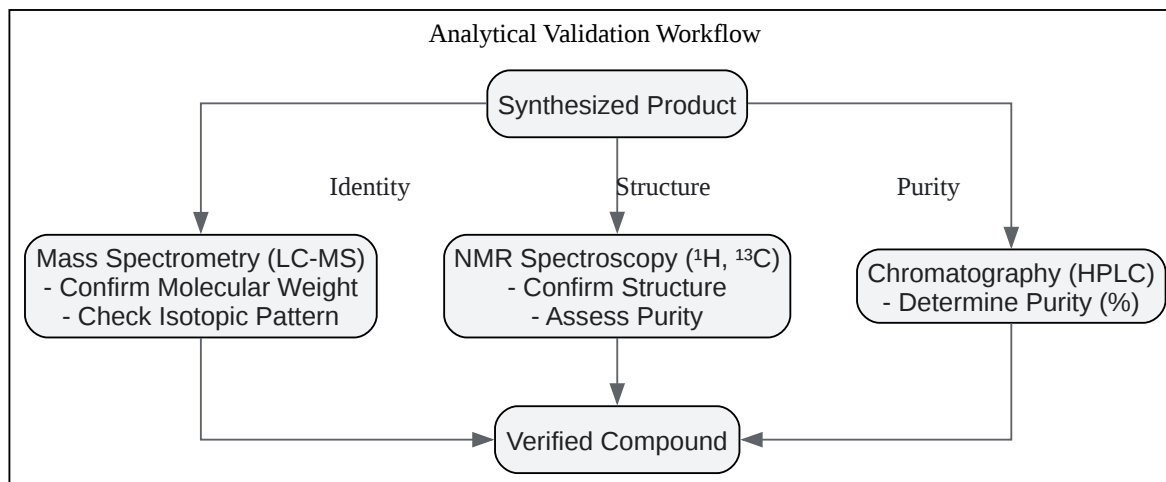
Property	Value	Source(s)
Molecular Formula	C ₅ H ₅ Cl ₂ N ₃	[1]
Molecular Weight	178.02 g/mol	[1]
Exact Mass	176.98600 Da	[1]
CAS Number	662116-66-7	[1]
Density	1.602 g/cm ³	[1]
Topological Polar Surface Area (TPSA)	64.9 Å ²	[1]
Predicted logP (XLogP3)	2.7	[1]
Synonyms	2,3-Diamino-4,5-dichloropyridine	[1]

Strategic Synthesis Pathway

While a specific, peer-reviewed synthesis for **4,5-Dichloropyridine-2,3-diamine** is not readily available in the literature, a logical and robust synthetic route can be designed based on established transformations of pyridine systems. The most plausible approach involves the nitration of a dichlorinated aminopyridine followed by the reduction of the nitro group.

This multi-step process is predicated on controlling regioselectivity during the electrophilic nitration step and achieving efficient reduction in the final step.





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References

- 1. echemi.com [echemi.com]
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